molecular formula C14H13NO3 B13224689 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid

1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B13224689
M. Wt: 243.26 g/mol
InChI Key: FGDJXNWWYVCLRD-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid (CAS 2060052-19-7) is a high-value indole-derived building block specifically designed for advanced medicinal chemistry and drug discovery research . This compound features a versatile molecular architecture, incorporating a cyclobutyl group at the N1 position, a formyl group at C3, and a carboxylic acid moiety at C2 . The cyclobutyl substituent is known to introduce distinct steric and electronic effects, which can favorably influence the solubility and metabolic stability of resulting candidate molecules . The strategic placement of the formyl group at the 3-position provides a highly reactive handle for further synthetic elaboration, enabling researchers to conduct key reactions such as Schiff base formation or nucleophilic addition to create diverse chemical libraries . The indole-2-carboxylic acid scaffold is a pivotal structure in pharmaceutical development, extensively investigated for its role in kinase inhibition and receptor modulation . Research into similar indole-2-carboxylic acid derivatives has demonstrated their significant potential as potent and selective antagonists for targets like the CysLT1 receptor, which is implicated in inflammatory conditions such as asthma , and as allosteric modulators for G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-cyclobutyl-3-formylindole-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c16-8-11-10-6-1-2-7-12(10)15(9-4-3-5-9)13(11)14(17)18/h1-2,6-9H,3-5H2,(H,17,18)

InChI Key

FGDJXNWWYVCLRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=CC=CC=C3C(=C2C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Indole Formation

The indole nucleus is often synthesized via classical methods such as Fischer indole synthesis or Bartoli indole synthesis, starting from substituted phenylhydrazines and ketones or aldehydes. For 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid, the precursor indole-2-carboxylic acid scaffold is prepared first, ensuring the carboxylic acid is positioned at C-2.

N-Cyclobutylation

The introduction of the cyclobutyl group at the nitrogen atom of the indole is commonly achieved by nucleophilic substitution reactions using cyclobutyl halides or cyclobutyl derivatives under basic conditions. For example:

  • Deprotonation of the indole NH with a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • Subsequent alkylation with cyclobutyl bromide or chloride.

This step must be optimized to avoid over-alkylation or side reactions.

Formylation at the 3-Position

Selective formylation at the 3-position of the indole ring is a key step. Common methods include:

  • Vilsmeier-Haack reaction: Treatment of the N-cyclobutylindole-2-carboxylic acid with POCl3 and DMF generates the electrophilic iminium intermediate that selectively formylates the 3-position.
  • Alternative formylation strategies may involve directed lithiation followed by quenching with DMF.

Purification and Characterization

Following synthesis, purification is typically performed by recrystallization or chromatographic techniques. The compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
  • Mass spectrometry (MS).
  • Infrared (IR) spectroscopy.
  • Elemental analysis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Indole-2-carboxylic acid synthesis Classical Fischer indole synthesis Ethanol or DMF Reflux 70-85 Starting scaffold for further modification
N-Cyclobutylation Cyclobutyl bromide, NaH or KOtBu DMF or THF 0°C to RT 65-80 Requires inert atmosphere to prevent oxidation
3-Formylation (Vilsmeier-Haack) POCl3, DMF DMF 0°C to RT 60-75 Selective for 3-position; monitor reaction closely
Purification Recrystallization or silica gel chromatography Ethanol, EtOAc/Hexane Ambient - Confirm purity by NMR and MS

Mechanistic Insights

  • N-Cyclobutylation proceeds via nucleophilic substitution where the indole nitrogen acts as a nucleophile attacking the electrophilic cyclobutyl halide.
  • Vilsmeier-Haack formylation involves formation of a chloroiminium ion intermediate from POCl3 and DMF, which electrophilically attacks the electron-rich 3-position of the indole ring, followed by hydrolysis to yield the aldehyde.

Chemical Reactions Analysis

1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like HNO3, Br2, and SO3, respectively.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It serves as a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

N1 Substituent Effects: The cyclobutyl group in the target compound provides a compact, rigid structure compared to bulkier substituents like benzyl (C₁₇H₁₅NO₂) or cyclohexyl (C₁₉H₂₀N₂O₃). This may enhance membrane permeability but reduce binding affinity in certain protein pockets. Cyclobutylmethyl analogs (e.g., 1-(cyclobutylmethyl)-1H-indole-2-carboxylic acid) exhibit lower molecular weights (229.28 vs.

C3 Functionalization :

  • The formyl group at C3 distinguishes the target compound from most analogs, which typically feature hydrogen (e.g., 1-cyclobutylmethyl derivative) or methyl groups (e.g., 7-chloro-3-methyl derivative). The formyl group enables covalent interactions with biological targets, such as lysine residues in enzymes.

C2 Carboxylic Acid: The carboxylic acid at C2 is conserved across many analogs and is critical for hydrogen bonding with targets. For example, 1-benzyl-2-methyl-1H-indole-3-carboxylic acid (C17H15NO2) uses this group for solubility and ionic interactions.

Spectroscopic and Analytical Data

While direct data for 1-cyclobutyl-3-formyl-1H-indole-2-carboxylic acid are absent, inferences can be drawn from related compounds:

  • ¹³C-NMR : Indole derivatives with formyl groups (e.g., ethyl 1-(3,4-dichlorobenzyl)-3-formyl-1H-indole-2-carboxylate) show characteristic formyl carbon signals near δ 190–200 ppm. For cyclobutyl-containing analogs, cyclobutyl carbons appear between δ 20–50 ppm.
  • HRMS : High-resolution mass spectrometry of similar compounds (e.g., 1-benzyl-2-methyl-1H-indole-3-carboxylic acid) confirms molecular weights with errors <5 ppm.

Biological Activity

1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclobutyl group, a formyl group, and a carboxylic acid moiety attached to the indole ring. This unique structure is believed to contribute to its diverse biological activities. The presence of the formyl group is particularly important for its reactivity and interaction with biological targets.

The biological activity of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Cell Signaling Pathways : It can influence key signaling pathways that regulate inflammation and immune responses. By modulating these pathways, the compound may exhibit anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
PropertyDescription
Molecular WeightApproximately 245.28 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)
StabilityStable under standard laboratory conditions
pKaEstimated pKa around 4.5 (indicative of carboxylic acid)

Antimicrobial Activity

Research indicates that 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. For example, it was tested in lipopolysaccharide (LPS)-induced inflammation models where it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid have indicated that it may inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of clinical isolates demonstrated that treatment with 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid resulted in a reduction of bacterial load by over 90% compared to untreated controls.
  • Anti-inflammatory Model : In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores, supporting its role as an anti-inflammatory agent.
  • Cancer Cell Line Study : In vitro assays using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.

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